2,6-difluoro-N-[2-(1H-imidazol-4-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Difluoro-N-[2-(1H-imidazol-4-yl)ethyl]benzamide is a synthetic organic compound that features a benzamide core substituted with two fluorine atoms at the 2 and 6 positions, and an imidazole ring attached via an ethyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-[2-(1H-imidazol-4-yl)ethyl]benzamide typically involves multiple steps:
-
Formation of the Imidazole Ring: : The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst . This reaction proceeds under mild conditions and can accommodate various functional groups.
-
Attachment of the Ethyl Linker: : The ethyl linker is introduced via a nucleophilic substitution reaction, where an ethyl halide reacts with the imidazole ring.
-
Formation of the Benzamide Core: : The benzamide core is synthesized by reacting 2,6-difluorobenzoyl chloride with an amine, forming the amide bond under basic conditions.
-
Final Coupling: : The final step involves coupling the imidazole-ethyl intermediate with the benzamide core, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The imidazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxides.
Reduction: Reduction of the benzamide group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), converting it to the corresponding amine.
Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2,6-Difluoro-N-[2-(1H-imidazol-4-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting enzymes with imidazole-binding sites.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-[2-(1H-imidazol-4-yl)ethyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The benzamide core may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzamide: Lacks the imidazole ring, making it less versatile in biological applications.
N-[2-(1H-imidazol-4-yl)ethyl]benzamide: Lacks the fluorine substitutions, which may affect its chemical reactivity and binding properties.
2,6-Difluoro-N-(2-pyridyl)benzamide: Contains a pyridine ring instead of an imidazole, leading to different binding characteristics and biological activities.
Uniqueness
2,6-Difluoro-N-[2-(1H-imidazol-4-yl)ethyl]benzamide is unique due to the combination of the fluorinated benzamide core and the imidazole ring. This structure provides a balance of hydrophobic and hydrophilic properties, enhancing its potential as a versatile scaffold in drug design.
Properties
Molecular Formula |
C12H11F2N3O |
---|---|
Molecular Weight |
251.23 g/mol |
IUPAC Name |
2,6-difluoro-N-[2-(1H-imidazol-5-yl)ethyl]benzamide |
InChI |
InChI=1S/C12H11F2N3O/c13-9-2-1-3-10(14)11(9)12(18)16-5-4-8-6-15-7-17-8/h1-3,6-7H,4-5H2,(H,15,17)(H,16,18) |
InChI Key |
ICFGWZNTXQEYDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCCC2=CN=CN2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.